
N-(2-(N-Formyl-N-(3-(4-chlorophenyl)-2-propenyl)amino)ethyl)-5-isoquinolinesulfonamide
Übersicht
Beschreibung
N-(2-(N-Formyl-N-(3-(4-chlorophenyl)-2-propenyl)amino)ethyl)-5-isoquinolinesulfonamide, also known as N-(2-(N-Formyl-N-(3-(4-chlorophenyl)-2-propenyl)amino)ethyl)-5-isoquinolinesulfonamide, is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-(N-Formyl-N-(3-(4-chlorophenyl)-2-propenyl)amino)ethyl)-5-isoquinolinesulfonamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-(N-Formyl-N-(3-(4-chlorophenyl)-2-propenyl)amino)ethyl)-5-isoquinolinesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(N-Formyl-N-(3-(4-chlorophenyl)-2-propenyl)amino)ethyl)-5-isoquinolinesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reversal of Drug Resistance in Cancer
N-(2-(N-Formyl-N-(3-(4-chlorophenyl)-2-propenyl)amino)ethyl)-5-isoquinolinesulfonamide has been found effective in reversing drug resistance in multidrug-resistant leukemic cells. This compound, also known as H-85, inhibits the efflux of chemotherapy drugs from resistant cells, enhancing their efficacy. It achieves this by targeting a protein overexpressed in resistant cells, known as P-glycoprotein, and is used for its purification (Hagiwara et al., 1991).
Overcoming Vinblastine Resistance
Research shows that derivatives of isoquinolinesulfonamides, including H-85, significantly reverse resistance to the chemotherapy drug vinblastine in resistant leukemia cells. These compounds facilitate the accumulation of vinblastine inside the cells, thereby overcoming the resistance mechanism. The effectiveness of these compounds correlates with their hydrophobicity and their ability to inhibit the efflux of vinblastine, which is again associated with P-glycoprotein inhibition (Wakusawa et al., 1992).
Vasodilatory Activity
A series of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, which include compounds structurally related to H-85, have shown vasodilatory activity. These compounds increase arterial blood flow and possess antihypertensive and vasodilatory effects, making them potential candidates for cardiovascular drugs (Morikawa et al., 1989).
Inhibition of Protein Kinases
H-85 and its derivatives have been identified as potent inhibitors of various protein kinases, including protein kinase C and protein kinase A. This inhibition mechanism is significant in cellular regulation, including cell proliferation and apoptosis (Hidaka et al., 1984).
Inhibiting Apoptosis in Neurons
Isoquinolinesulfonamides, including H-85, have been shown to prevent apoptosis in neurons triggered by various stressors. Their ability to inhibit a common pathway in different types of neuronal apoptosis suggests a potential for the development of neuroprotective drugs (Cagnoli et al., 1996).
Eigenschaften
IUPAC Name |
N-[(E)-3-(4-chlorophenyl)prop-2-enyl]-N-[2-(isoquinolin-5-ylsulfonylamino)ethyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c22-19-8-6-17(7-9-19)3-2-13-25(16-26)14-12-24-29(27,28)21-5-1-4-18-15-23-11-10-20(18)21/h1-11,15-16,24H,12-14H2/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXRTHZFSNFHQA-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN(CC=CC3=CC=C(C=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN(C/C=C/C3=CC=C(C=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(N-Formyl-N-(3-(4-chlorophenyl)-2-propenyl)amino)ethyl)-5-isoquinolinesulfonamide | |
CAS RN |
130964-32-8 | |
| Record name | H 85 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130964328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate](/img/structure/B153812.png)
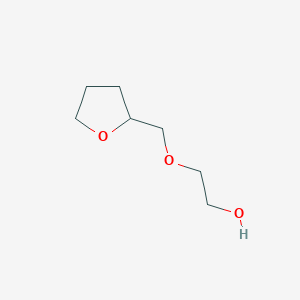
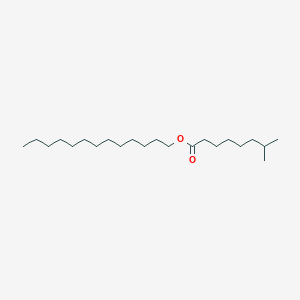
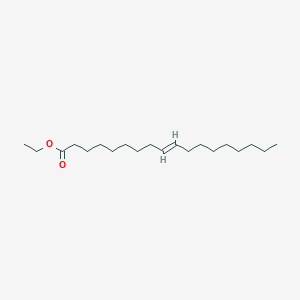
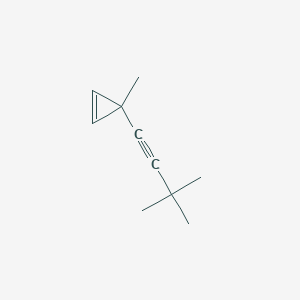
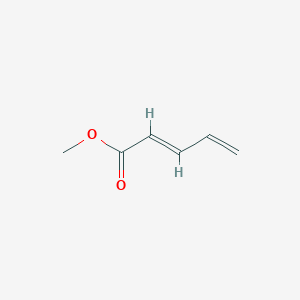


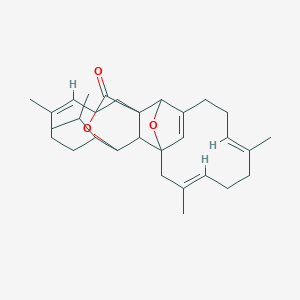
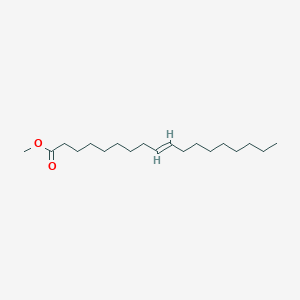

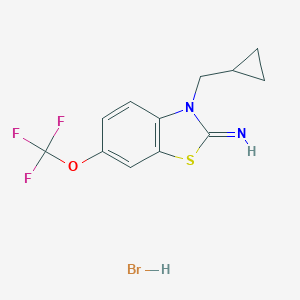

![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)